molecular formula C17H15FN6S B286747 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Katalognummer B286747
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: CCMODKJLHXCSET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole, also known as FIT, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FIT belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the activity of several key enzymes involved in cancer progression, including topoisomerase II, cyclin-dependent kinases, and phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.
Biochemical and Physiological Effects
3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have several biochemical and physiological effects in vitro and in vivo. In animal studies, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce tumor growth and metastasis, as well as improve survival rates. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its high potency and selectivity towards cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy in vivo. Further studies are needed to optimize the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for the research and development of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole. One potential direction is the investigation of the synergistic effects of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the optimization of the formulation of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole to improve its solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole and its potential applications in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion
In conclusion, 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of oncology. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have anticancer and anti-inflammatory properties, and further studies are needed to optimize its formulation and investigate its potential applications in the treatment of other diseases.

Synthesemethoden

The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with 2-fluoroaniline and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. Several studies have reported the anticancer activity of 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole against various cancer cell lines, including breast, lung, and colon cancer. 3-[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic.

Eigenschaften

Molekularformel

C17H15FN6S

Molekulargewicht

354.4 g/mol

IUPAC-Name

6-(2-fluorophenyl)-3-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15FN6S/c1-23-14(11-7-3-5-9-13(11)21-23)15-19-20-17-24(15)22-16(25-17)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3

InChI-Schlüssel

CCMODKJLHXCSET-UHFFFAOYSA-N

SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Kanonische SMILES

CN1C(=C2CCCCC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.